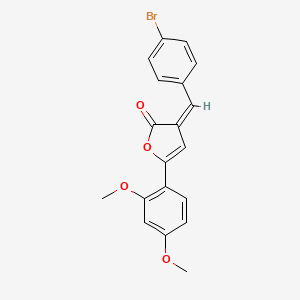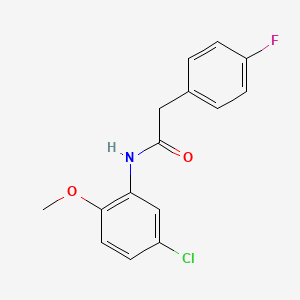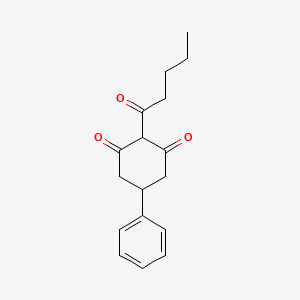![molecular formula C21H20O5 B5107824 isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process, and its mechanism of action is still being studied. In
Mechanism of Action
The mechanism of action of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is still being studied. However, it is believed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been suggested that isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate may inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate in lab experiments is its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies may lead to the development of new cancer treatments. However, one limitation of using isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate. One direction is the exploration of its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Another direction is the study of its anti-inflammatory and antioxidant properties. Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility. Additionally, future studies may focus on improving the synthesis process of this compound to increase its availability for research purposes.
Conclusion:
In conclusion, isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a chemical compound that has potential applications in scientific research. This compound has been studied for its anti-inflammatory and antioxidant properties and its potential use in cancer treatment. While the mechanism of action of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is still being studied, it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in research.
Synthesis Methods
The synthesis of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-phenylcoumarin with acetic anhydride to form 2-acetoxy-4-phenylcoumarin. The second step involves the reaction of 2-acetoxy-4-phenylcoumarin with isopropyl alcohol and hydrochloric acid to form isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate.
Scientific Research Applications
Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has potential applications in scientific research. This compound has been studied for its anti-inflammatory and antioxidant properties. It has also been studied for its potential use in cancer treatment. Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to explore its potential use in cancer treatment.
properties
IUPAC Name |
propan-2-yl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)24-21(23)14(3)25-16-9-10-17-18(15-7-5-4-6-8-15)12-20(22)26-19(17)11-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJHAWMKRUQFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)
![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)

![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)